While specific synthesis pathways were not extensively detailed in the provided abstracts, the reaction of 2-bromoacetyl bromide with aniline appears to be a common approach for synthesizing 2-bromo-N-phenylacetamide. [, ] This reaction likely proceeds through a nucleophilic substitution mechanism, where the amine group of aniline attacks the electrophilic carbonyl carbon of 2-bromoacetyl bromide, leading to the formation of the amide bond and the release of a bromide ion.
2-Bromo-N-phenylacetamide's structure consists of a benzene ring attached to an amide group, which is further bonded to a bromoacetyl group. X-ray diffraction studies have revealed insights into the molecule's conformation and crystal packing. Notably, the 2-bromobenzoyl group in 2-bromo-N-phenylacetamide adopts an E conformation with respect to the thiono sulfur atom across the N-C bond. [] Additionally, the crystal structure of the compound is stabilized by N—H⋯O intermolecular hydrogen bonds, forming a one-dimensional chain along the b-axis. []
2-Bromo-N-phenylacetamide has been explored in various chemical reactions, demonstrating its versatility as a synthetic building block. For instance, it has been employed in the synthesis of benzo[d]isoselenazole and benzo[d]isothiazole through a CuBr2-catalyzed annulation reaction with selenium/sulfur powder. [] Moreover, 2-bromo-N-phenylacetamide has also been used as a precursor for the synthesis of naphthalene-based open-chain crown ethers. [, ] This synthesis involves etherification of 2-bromo-N-phenylacetamide with 3,6-dibromo-2,7-dihydroxynaphthalene, followed by reduction. [, ]
7.1 Antifungal ActivityResearch has primarily focused on exploring its activity against various Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis. [, , , , ] Studies have reported significant antifungal activity against both susceptible and fluconazole-resistant strains of these species. [, , , , ] Furthermore, 2-bromo-N-phenylacetamide has shown promising activity against Cryptococcus neoformans, another clinically relevant fungal pathogen. []
7.2 Antibiofilm ActivityThe compound's ability to inhibit biofilm formation and disrupt pre-formed biofilms of Candida albicans has been highlighted. [, ] This is particularly significant as biofilms contribute to increased antifungal drug resistance and pose challenges in treating fungal infections.
7.3 Other ApplicationsBeyond its antifungal and antibiofilm properties, 2-bromo-N-phenylacetamide has been investigated in other research areas. For example, it has shown potential as a precursor for synthesizing radiolabeled reagents for oligonucleotide labeling. [] Additionally, its derivatives have been explored for potential use in treating diseases like cancer and Alzheimer's disease. [, , ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: